
Decilorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decilorubicin is a new anthracycline antibiotic.
科学的研究の応用
Anticancer Applications
Mechanism of Action:
Decilorubicin operates through mechanisms similar to other anthracyclines, primarily by intercalating into DNA, which leads to DNA strand breakage and inhibition of both DNA and RNA synthesis. It also inhibits topoisomerase II, contributing to its cytotoxic effects on rapidly dividing cancer cells .
Clinical Indications:
this compound has shown efficacy against various cancers, including:
- Leukemias: It has been effective in treating experimental mouse leukemia models (L-1210) .
- Solid Tumors: Similar to doxorubicin, this compound is being investigated for its potential in treating solid tumors such as breast, ovarian, and bladder cancers .
Case Studies:
- A study involving this compound demonstrated significant tumor regression in animal models of leukemia, indicating its potential as a viable chemotherapy agent .
- Research has indicated that this compound may have a lower cardiotoxicity profile compared to traditional doxorubicin formulations, making it a promising alternative for patients at risk of cardiac complications .
Antibacterial Applications
Antibacterial Activity:
this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness in this area suggests potential applications beyond oncology:
- Gram-Positive Bacteria: Studies have shown that this compound can inhibit the growth of various Gram-positive bacterial strains, which may help in treating infections resistant to conventional antibiotics .
Research Findings:
- In vitro studies have confirmed the compound's ability to potentiate the effects of other antibiotics when used in combination therapies, suggesting a role as an adjuvant in antibiotic treatments .
- Further investigations are ongoing to explore its full spectrum of activity against both resistant bacterial strains and its synergistic effects with existing antibiotics.
Pharmacokinetics and Safety Profile
Pharmacokinetics:
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and safety:
- Studies suggest that this compound is rapidly absorbed and distributed within tissues, with a half-life that supports frequent dosing regimens without significant accumulation .
Safety Considerations:
- While anthracyclines are known for their cardiotoxicity, this compound appears to have a more favorable safety profile. Ongoing clinical trials aim to further elucidate its long-term safety in patients with pre-existing conditions .
Comparative Analysis with Other Anthracyclines
Feature | This compound | Doxorubicin | Epirubicin |
---|---|---|---|
Mechanism | DNA intercalation | DNA intercalation | DNA intercalation |
Cardiotoxicity | Lower risk | High risk | Moderate risk |
Indications | Leukemias, solid tumors | Solid tumors | Breast cancer |
Antibacterial Activity | Yes | No | No |
特性
CAS番号 |
86016-61-7 |
---|---|
分子式 |
C60H82N4O26 |
分子量 |
1275.3 g/mol |
IUPAC名 |
4-[6-[6-[6-[[23-(dimethylamino)-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]oxy-2,4-dimethyl-4-nitrooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66) |
InChIキー |
REJZVZSFWFSPHT-AKTZOFNKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Decilorubicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。